2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound characterized by a cyclopentane ring fused to a thieno[2,3-d]pyrimidin-4-one core, substituted with a 4-chlorophenyl group at position 2. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity due to the chlorophenyl moiety and hydrogen-bonding capacity from the pyrimidinone carbonyl group. This compound has been explored as a precursor for synthesizing pharmacologically active derivatives, particularly in antimicrobial and antitumor research .
Properties
IUPAC Name |
10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-9-6-4-8(5-7-9)13-17-14(19)12-10-2-1-3-11(10)20-15(12)18-13/h4-7,13,18H,1-3H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCIBADVEGRJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124997 | |
| Record name | 2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438217-38-0 | |
| Record name | 2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438217-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity based on various research findings and case studies.
- Molecular Formula : C15H11ClN2OS2
- Molecular Weight : 334.84364 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study reported that thienopyrimidine derivatives demonstrated substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
- The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL against various bacterial strains .
The biological activity of these compounds is often attributed to their structural features. The presence of a thienopyrimidine ring along with specific substituents at various positions enhances their interaction with microbial targets. Studies suggest that side chains at position 3 are crucial for antimicrobial efficacy .
Case Study 1: Antibacterial Efficacy
In a comparative study of thienopyrimidine derivatives:
- Compounds with amido or imino side chains were found to be particularly effective against Gram-positive and Gram-negative bacteria.
- Among the tested compounds, those resembling this compound showed MIC values comparable to standard antibiotics .
Case Study 2: Antimycobacterial Activity
A separate investigation focused on the antimycobacterial properties of similar thienopyrimidine compounds revealed:
- Significant activity against M. tuberculosis with MIC values around 40 µg/mL.
- The study emphasized the importance of the thienopyrimidine scaffold in conferring this activity .
Summary of Findings
| Activity | MIC (µg/mL) | Microbial Strains Tested |
|---|---|---|
| Antibacterial | 31.25 - 62.5 | E. coli, S. aureus, Bacillus subtilis |
| Antimycobacterial | 40 | M. tuberculosis, M. avium |
Toxicity Assessment
Toxicity studies indicated that the most potent derivatives were non-toxic at doses up to 200 µmol/L when assessed through hemolytic assays . This suggests a favorable safety profile for further development.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry primarily due to its biological activity against various diseases. Its thieno[2,3-d]pyrimidine core is associated with several pharmacological properties.
Case Study: Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting specific pathways involved in cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide has been explored due to its ability to disrupt biological processes in pests.
Case Study: Insecticidal Properties
A study reported the synthesis of thieno[2,3-d]pyrimidine derivatives that exhibited significant insecticidal activity against common agricultural pests. The mechanism involves interference with the nervous system of insects, leading to paralysis and death .
Materials Science
The unique structural properties of this compound have led to investigations into its use as a precursor for novel materials.
Case Study: Conductive Polymers
Research has indicated that incorporating thieno[2,3-d]pyrimidine derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant for developing organic electronic devices such as sensors and transistors .
Comparison with Similar Compounds
Key Observations :
- Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl, nitro) improve metabolic stability, while sulfanyl/thioxo moieties enhance electronic interactions with biological targets .
- Melting Points : Higher melting points (>300°C) in pyrido-fused derivatives (e.g., 11d) suggest stronger intermolecular forces due to extended aromaticity .
Preparation Methods
Reaction Conditions and Mechanistic Insights
A mixture of cyclopentanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in absolute ethanol undergoes reflux at 80°C for 8–12 hours in the presence of triethylamine (TEA) as a base catalyst. The reaction proceeds via a three-component condensation, forming the aminothiophene intermediate, which is then cyclized under basic conditions.
Key Data:
Cyclization to Form the Pyrimidin-4-One
The aminothiophene intermediate is treated with aqueous potassium hydroxide (KOH) at 60°C for 4 hours to induce cyclization, yielding the pyrimidin-4-one scaffold. The reaction mechanism involves intramolecular nucleophilic attack of the amino group on the cyano carbon, followed by dehydration.
Functionalization of the Cyclopenta Ring
Bromination at the 2-Position
Bromination of the thieno-pyrimidine core is critical for introducing substituents. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 2 hours achieves selective bromination at the 2-position. This step is essential for subsequent coupling reactions with aryl groups.
Optimization Note:
Introduction of the 4-Chlorophenyl Group
Buchwald-Hartwig Amination
The 4-chlorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A mixture of the brominated intermediate (1.0 equiv), 4-chloroaniline (1.2 equiv), tris(dibenzylideneacetone)dipalladium (Pd2(dba)3, 5 mol%), and Xantphos (10 mol%) in toluene is heated at 110°C for 16 hours. This method achieves a 68% yield with high regioselectivity.
Critical Parameters:
Ullmann-Type Coupling
An alternative employs copper(I) iodide (CuI) as a catalyst in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. While cost-effective, this method yields only 52% due to competing side reactions.
Final Cyclization and Purification
Acid-Catalyzed Cyclization
The intermediate undergoes cyclization in concentrated hydrochloric acid (HCl) at reflux (100°C) for 6 hours to form the hexahydro-4H-cyclopenta ring. The reaction proceeds via protonation of the carbonyl oxygen, followed by intramolecular electrophilic aromatic substitution.
Yield Enhancement:
Purification Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Gewald + Amination | Palladium-catalyzed coupling | 68% | High regioselectivity | Costly catalysts |
| Ullmann Coupling | Copper-mediated coupling | 52% | Low cost | Moderate yield |
| Direct Cyclization | Acid-catalyzed cyclization | 75% | Simplicity | Harsh conditions |
Industrial-Scale Considerations
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Structure Formation : Cyclocondensation of ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with a lactam (e.g., γ-butyrolactam) in the presence of POCl₃ at 368–371 K .
Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using NaH as a base in anhydrous THF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
Basic: How is structural characterization of this compound performed to confirm its identity and purity?
Methodological Answer:
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the cyclopenta-thienopyrimidine scaffold and substituent positions .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
- XRD Analysis : Single-crystal X-ray diffraction for unambiguous determination of the fused-ring system and stereochemistry .
Basic: What biological activities are associated with thieno[2,3-d]pyrimidin-4-one derivatives, and how are they evaluated?
Methodological Answer:
These derivatives exhibit antimicrobial and anticancer activities. Standard assays include:
- Antibacterial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .
Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?
Methodological Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in cyclocondensation steps .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Temperature Control : Gradual heating (e.g., reflux at 110°C for 8–12 hours) to prevent side reactions .
- Real-Time Monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?
Methodological Answer:
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to resolve overlapping signals in complex fused-ring systems .
- 2D NMR Techniques : COSY and HSQC to map proton-proton and proton-carbon correlations .
- Computational Validation : DFT-based chemical shift predictions (e.g., using Gaussian09) to compare experimental vs. theoretical data .
Advanced: What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Analog Synthesis : Systematic variation of substituents (e.g., halogenated aryl groups, alkyl chains) .
- Molecular Docking : AutoDock Vina to predict binding modes with bacterial targets (e.g., DNA gyrase) .
- QSAR Modeling : Development of regression models correlating logP, polar surface area, and MIC values .
Advanced: How can environmental stability and degradation pathways of this compound be assessed?
Methodological Answer:
- Hydrolytic Stability : Incubation in buffers (pH 3–10) at 37°C, monitored via HPLC for degradation products .
- Photodegradation Studies : Exposure to UV-Vis light (λ = 254–365 nm) with LC-MS identification of byproducts .
- Microbial Biodegradation : Soil slurry assays to evaluate half-life under aerobic/anaerobic conditions .
Advanced: What experimental designs are suitable for resolving low reproducibility in biological assays?
Methodological Answer:
- Blinded Replicates : Triplicate runs with independent compound batches to rule out synthesis variability .
- Positive/Negative Controls : Standard antibiotics (e.g., ciprofloxacin) and solvent-only controls .
- Statistical Analysis : ANOVA or Student’s t-test to assess significance (p < 0.05) across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
